Solubility Profile of Methoxy-Nitro-Pyrazole Derivatives in Organic Solvents
Solubility Profile of Methoxy-Nitro-Pyrazole Derivatives in Organic Solvents
The following technical guide details the solubility profile, thermodynamic modeling, and experimental protocols for methoxy-nitro-pyrazole derivatives, specifically focusing on 3-methoxy-4-nitropyrazole (MNP) and its analogues.
Executive Summary
Methoxy-nitro-pyrazole derivatives, such as 3-methoxy-4-nitropyrazole (MNP) and 1-methyl-3-methoxy-4-nitropyrazole , serve as critical intermediates in the synthesis of high-energy density materials (HEDMs) and pharmaceutical pharmacophores (e.g., LRRK2 inhibitors).[1]
The solubility profile of these compounds is the governing factor in process optimization—specifically for purification via crystallization , reaction solvent selection , and co-crystal engineering . This guide synthesizes field-proven solubility data, thermodynamic modeling, and experimental protocols to provide a robust framework for handling these derivatives.
Key Findings:
-
Solubility Order: Polar Protic (MeOH) > Polar Aprotic (Acetone) > Non-Polar (Toluene) > Water.[1]
-
Thermodynamics: Dissolution is an endothermic process (
); solubility increases significantly with temperature.[1] -
Lattice Energy: The high melting point of MNP (198–201°C) indicates strong intermolecular hydrogen bonding (NH
O=N), requiring solvents with high dielectric constants to disrupt the crystal lattice.
Physicochemical Context & Solubility Drivers[1][2][3][4][5][6][7][8]
To predict and manipulate the solubility of methoxy-nitro-pyrazoles, one must understand the competition between the crystal lattice energy and the solvation enthalpy.
Structural Determinants[1][5][9]
-
Nitro Group (-NO
): Strongly electron-withdrawing.[1] It increases the acidity of the pyrazole N-H proton (if unsubstituted), strengthening intermolecular hydrogen bonding in the solid state. This leads to high lattice energy and reduced solubility in non-polar solvents. -
Methoxy Group (-OCH
): Electron-donating.[1] While it adds lipophilicity compared to a hydroxyl group, its oxygen atom acts as a hydrogen bond acceptor. In 3-methoxy-4-nitropyrazole , the methoxy group can participate in intramolecular bonding or steric repulsion, slightly altering the planarity and packing density compared to 3-nitropyrazole.[1]
Solvent-Solute Interactions
The solubility behavior follows the "like dissolves like" principle but is nuanced by specific interactions:
-
Alcohols (MeOH, EtOH): Excellent solvents. They act as both H-bond donors (to NO
/Methoxy) and acceptors (from Pyrazole NH), effectively solvating the molecule.[1] -
Esters (Ethyl Acetate): Moderate solubility.[1] Good for crystallization as solubility drops sharply with temperature.[1]
-
Water: Poor solvent (Anti-solvent).[1] The hydrophobic aromatic core and methoxy group limit water solubility despite the polar functional groups.
Experimental Methodology: Dynamic Laser Monitoring
For high-precision solubility determination of pyrazole derivatives, the Dynamic Laser Monitoring Method is superior to the static shake-flask method due to its speed and reproducibility.[1]
Protocol: Dynamic Solubility Determination
Objective: Determine the mole fraction solubility (
Equipment:
-
Jacketed glass vessel (50 mL) with precise temperature control (
0.05 K). -
Laser monitoring system (e.g., DynoChem or custom laser turbidimeter).
-
Magnetic stirrer.[1]
Step-by-Step Workflow:
-
Preparation: Weigh a specific mass of solvent (
) into the vessel. Set agitation to 400 rpm. -
Solute Addition: Add an excess of 3-methoxy-4-nitropyrazole (
) until the solution is turbid (laser transmission 0%). -
Heating Phase: Increase temperature at a slow ramp (0.2 K/min).
-
Detection: Record the temperature (
) where laser transmission spikes to 100% (dissolution complete). -
Iteration: Add more solute to the same vessel and repeat to find the next equilibrium point.
-
Calculation: Convert mass fractions to mole fractions (
) using molar masses ( ).
Visualization: Experimental Workflow
Figure 1: Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium temperatures.
Thermodynamic Modeling & Data Correlation
To utilize experimental data for process design (e.g., cooling crystallization curves), it must be correlated using thermodynamic models.
The Modified Apelblat Equation
This is the most accurate semi-empirical model for pyrazole derivatives in polar solvents. It accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1][2]
-
: Empirical parameters derived from regression analysis.
-
Interpretation:
and relate to the enthalpy of solution; accounts for the temperature dependence of heat capacity.
-
The (Buchowski-Ksiazczak) Equation
Useful for understanding the deviation from ideal solubility based on melting point (
Model Selection Strategy
For methoxy-nitro-pyrazoles, the Modified Apelblat model typically yields the lowest Relative Root Mean Square Deviation (RMSD < 1%), making it the industry standard for engineering calculations.[1]
Figure 2: Decision matrix for selecting the appropriate thermodynamic correlation model.
Quantitative Data Summary
While specific values depend on the exact derivative (e.g., 1-methyl vs. N-H), the following table represents the characteristic solubility profile of 3-methoxy-4-nitropyrazole based on validated data for its closest structural analogue, 3-nitropyrazole [1][2].
Table 1: Solubility Trends of Methoxy-Nitro-Pyrazoles (at 298.15 K)
| Solvent Class | Representative Solvent | Solubility (Mole Fraction | Interaction Mechanism |
| Polar Protic | Methanol | High ( | H-bond donor/acceptor synergy disrupts lattice.[1] |
| Polar Protic | Ethanol | High ( | Slightly lower than MeOH due to steric bulk.[1] |
| Polar Aprotic | Acetone | Moderate | Dipole-dipole interactions with nitro group.[1] |
| Polar Aprotic | Acetonitrile | Moderate | Good for recrystallization (high |
| Non-Polar | Toluene | Low ( | Weak Van der Waals interactions.[1] |
| Aqueous | Water | Very Low ( | Hydrophobic effect dominates; effective anti-solvent.[1] |
Thermodynamic Parameters
-
Enthalpy of Solution (
): Positive ( ).[1][3] The dissolution is endothermic. -
Entropy of Solution (
): Positive ( ).[1][3] The disorder increases significantly upon dissolving the crystal lattice. -
Gibbs Free Energy (
): Positive ( ).[1][3] The process is not spontaneous at standard conditions without thermal input (heating required).[1]
References
-
Liu, W., et al. (2021).[3] "Solubility determination and correlation for 3-nitropyrazole in four binary solvents (water + methanol, ethanol, 1-propanol and acetone) from 283.15 K to 323.15 K." Journal of Molecular Liquids.[1][3] [1]
-
Caflin, K. C., & Gauthier, E. (2020). "Solubility Report of 1-Nitropyrazole (1-NP)." U.S. Army CCDC AC Technical Report.
-
BenchChem Technical Guides. "3-Methoxy-4-nitro-1H-pyrazole Properties and Applications." [1]
-
Sigma-Aldrich. "Product Specification: 3-Methoxy-4-nitro-1H-pyrazole (CAS 400755-41-1)."[1][4] [1]
